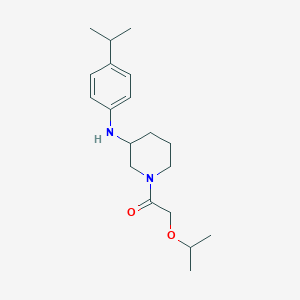
4-(4,6-dinitro-1-benzofuran-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-dinitro-1-benzofuran-2-yl)pyridine, commonly known as DNFB, is a chemical compound that has been widely used in scientific research due to its unique properties. DNFB is a potent hapten that can induce an immune response in animals and humans. This feature has made it a valuable tool in immunology and toxicology research.
Mécanisme D'action
DNFB binds to proteins and forms hapten-protein complexes, which are recognized by the immune system as foreign. This triggers an immune response, which leads to the activation of T cells and the production of antibodies. The immune response can cause inflammation and tissue damage, which is the basis for the contact hypersensitivity model.
Biochemical and Physiological Effects:
DNFB can cause a range of biochemical and physiological effects depending on the dose and route of administration. In animals, DNFB can induce contact hypersensitivity, which is characterized by inflammation, redness, and swelling at the site of application. DNFB can also cause systemic effects such as fever, weight loss, and organ damage. In humans, DNFB can cause allergic contact dermatitis, which is characterized by skin rash, itching, and blistering.
Avantages Et Limitations Des Expériences En Laboratoire
DNFB has several advantages as a research tool. It is a potent hapten that can induce a strong immune response, which makes it useful for studying the immune system. DNFB is also easy to synthesize and has a long shelf life. However, DNFB has some limitations. It can be toxic at high doses and can cause tissue damage. DNFB can also be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on DNFB. One area of interest is the development of new hapten-protein complexes for studying the immune system. Another area of interest is the use of DNFB as a tool for drug discovery. DNFB can be used to screen for drugs that can modulate the immune response. Finally, there is a need for further research on the toxicity of DNFB and its effects on human health.
Conclusion:
In conclusion, DNFB is a valuable tool in immunology and toxicology research. It is a potent hapten that can induce an immune response in animals and humans. DNFB has been used to study the immune response, toxicity of chemicals and drugs, and drug discovery. While DNFB has some limitations, it has several advantages as a research tool. There are several future directions for research on DNFB, including the development of new hapten-protein complexes and the use of DNFB in drug discovery.
Méthodes De Synthèse
DNFB can be synthesized by the reaction of 4,6-dinitrobenzofuran with pyridine in the presence of a catalyst such as zinc chloride. The reaction yields DNFB as a yellow crystalline solid with a melting point of 139-141°C.
Applications De Recherche Scientifique
DNFB has been extensively used in immunology research to study the immune response in animals and humans. It is a potent hapten that can bind to proteins and induce an immune response. DNFB is commonly used to induce contact hypersensitivity in animals, which is a model for human allergic contact dermatitis. In toxicology research, DNFB has been used to study the toxicity of chemicals and drugs.
Propriétés
IUPAC Name |
4-(4,6-dinitro-1-benzofuran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5/c17-15(18)9-5-11(16(19)20)10-7-12(21-13(10)6-9)8-1-3-14-4-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKTYYNVHUTEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347729 |
Source


|
| Record name | ST045433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445464-18-6 |
Source


|
| Record name | ST045433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319303.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319351.png)
![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)


![2-(3,4-dichlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5319377.png)
![4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5319385.png)
![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)
![N,N-diisobutyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319389.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5319407.png)
![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide](/img/structure/B5319417.png)